Cyclohexyl butyrate
Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl butyrate can be efficiently conducted through esterification under microwave irradiation, significantly accelerating the reaction process compared to conventional heating methods. This process has been optimized to achieve high yields and purity, with factors such as catalyst choice, raw material ratio, reaction time, and dehydration reagent amount being critical parameters (Zhang Li-fang, 2006).
Molecular Structure Analysis
Research on the molecular structure of cyclohexyl butyrate and related compounds has highlighted the importance of the configuration of cyclohexane rings and their influence on the overall properties of the molecule. The study of living anionic polymerization of 1,3-cyclohexadiene, for example, offers insights into the reactivity of cyclohexane derivatives and the potential for creating complex polymers with specific structural features (†‡ and Itaru Natori, S. Inoue, 1998).
Chemical Reactions and Properties
Cyclohexyl butyrate participates in various chemical reactions, demonstrating its versatility. For instance, its synthesis involves specific reactions under microwave irradiation, showcasing its reactivity. Moreover, studies on related cyclohexadiene compounds illustrate complex reaction mechanisms, such as cyclohexadiene annulation, which could potentially apply to cyclohexyl butyrate derivatives, indicating a wide range of chemical behaviors and applications (R. Aumann, A. Meyer, R. Fröhlich, 1996).
Scientific Research Applications
Synthesis and Reaction Speed : Cyclohexyl butyrate can be synthesized via esterification of butyric acid with cyclohexanol, with microwave irradiation significantly speeding up the reaction compared to conventional heating (Zhang Li-fang, 2006).
Thermodynamic Properties : The thermodynamic properties of cyclohexyl butyrate, like heat capacities and enthalpies of phase transitions, have been studied in both liquid and gaseous states, providing valuable data for understanding its behavior under different conditions (A. A. Kozyro et al., 2001).
Molecular Research : Cyclohexyl butyrate has been utilized in research exploring the expression of genes like cyclin D1, demonstrating its relevance in genetic and cellular studies (F. Lallemand et al., 1996).
Medical Research : Studies have explored the role of butyrate compounds, including cyclohexyl butyrate, in inflammatory responses and potential therapeutic applications in conditions like Crohn's disease (J. Segain et al., 2000).
Cancer Research : Research on butyrate has extended to cancer, examining its effects on cell cycle regulation and apoptosis in cancer cells, which is relevant to cyclohexyl butyrate due to its similar chemical structure (E. Wintersberger et al., 1983).
Environmental Biotechnology : Cyclohexyl butyrate has potential applications in environmental biotechnology, as seen in studies involving the conversion of CO2 into chemicals using engineered microorganisms (Martin J Lai, Ethan I. Lan, 2018).
Pharmaceutical and Chemical Industries : The compound's properties are important in the separation and recovery of organic materials in pharmaceutical and chemical industries, especially in processes aimed at environmental sustainability (Zhaoyou Zhu et al., 2021).
Safety And Hazards
Cyclohexyl butyrate is classified as a combustible liquid (Category 4, H227) according to the GHS Classification . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and using dry sand, dry chemical, or alcohol-resistant foam to extinguish in case of fire . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
cyclohexyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHUBBUZNIULNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061769 | |
Record name | Butanoic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fresh floral odour reminiscent of benzyl butyrate; intense sweet taste | |
Record name | Cyclohexyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, almost insoluble in water, Miscible at room temperature (in ethanol) | |
Record name | Cyclohexyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cyclohexyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.959 | |
Record name | Cyclohexyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cyclohexyl butyrate | |
CAS RN |
1551-44-6 | |
Record name | Cyclohexyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53950 | |
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Record name | Butanoic acid, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHH53Z3I16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cyclohexyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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